N-(3-Sulfopropyl)-D-tryptophan
Description
Properties
CAS No. |
819864-30-7 |
|---|---|
Molecular Formula |
C14H18N2O5S |
Molecular Weight |
326.37 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-(3-sulfopropylamino)propanoic acid |
InChI |
InChI=1S/C14H18N2O5S/c17-14(18)13(15-6-3-7-22(19,20)21)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,13,15-16H,3,6-8H2,(H,17,18)(H,19,20,21)/t13-/m1/s1 |
InChI Key |
OHGSQGHREYMASY-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NCCCS(=O)(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Resolution of Racemic Tryptophan
Racemization and Crystallization
- Process : L-Tryptophan undergoes racemization using catalysts like sodium hydroxide or acetic acid, followed by selective crystallization of D-tryptophan.
The introduction of the 3-sulfopropyl group to D-tryptophan’s amino group is achieved via alkylation with 1,3-propanesultone .
Direct Alkylation Method
Stepwise Protection-Deprotection Strategy
To prevent side reactions (e.g., indole ring alkylation), the amino group is protected before sulfopropylation:
- Protection : Use Fmoc or Cbz groups under basic conditions.
- Sulfopropylation : React with 1,3-propanesultone in methanol at 50°C.
- Deprotection : Remove Fmoc/Cbz using piperidine or hydrogenolysis.
Optimization and Scalability
Reaction Parameter Optimization
Chemical Reactions Analysis
Types of Reactions: N-(3-Sulfopropyl)-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: The sulfopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfopropyl group.
Scientific Research Applications
Microbiological Applications
Antimicrobial Properties
N-(3-Sulfopropyl)-D-tryptophan exhibits significant antimicrobial activity against various pathogenic bacteria. Research indicates that D-tryptophan can inhibit the growth of gram-negative bacteria like Escherichia coli and Salmonella when used in concentrations ranging from 30 to 40 mM. This inhibition is particularly effective in environments with high salt concentrations, which are typically challenging for microbial control .
Table 1: Antimicrobial Efficacy of D-Tryptophan Derivatives
| Bacterial Strain | Concentration (mM) | Inhibition Observed |
|---|---|---|
| E. coli O157:H7 | 30-40 | Complete inhibition |
| Salmonella enterica | 30-40 | Significant reduction |
| Listeria monocytogenes | 40 | Partial inhibition |
Food Preservation
Natural Food Preservative
Due to its antibacterial properties, this compound is being explored as a natural food preservative. Studies have shown that its application in dairy products significantly reduces bacterial contamination, thereby extending shelf life and improving food safety. For instance, D-tryptophan was effectively used to control E. coli contamination in soft cheeses and ice creams, highlighting its potential as an innovative food additive .
Immunological Applications
Modulation of Immune Responses
This compound has been implicated in modulating immune responses. It promotes regulatory T cell activity and reduces allergic reactions by influencing cytokine production. Research indicates that administering D-tryptophan can enhance interleukin-10 production while suppressing pro-inflammatory cytokines like IL-12 and IL-5 in human cell cultures .
Table 2: Immune Response Modulation by D-Tryptophan
| Cytokine | Effect of D-Tryptophan |
|---|---|
| IL-10 | Increased production |
| IL-12 | Decreased secretion |
| IL-5 | Decreased secretion |
Therapeutic Potential
Atherosclerosis and Osteoporosis
Research has identified this compound's role in managing conditions like atherosclerosis and osteoporosis. The compound acts on the IFN-γ/mini-TrpRS axis to inhibit the formation of osteoclasts, which are crucial in bone resorption processes . Its safety profile makes it a promising candidate for therapeutic applications.
Case Studies
Case Study: Antibacterial Efficacy in Dairy Products
A recent study demonstrated the effectiveness of this compound as a food preservative. Soft cheese contaminated with E. coli O26:H11 showed a significant reduction in bacterial counts when treated with 40 mM D-tryptophan over a period of time, compared to untreated controls .
Case Study: Immune Modulation in Allergic Responses
In an animal model of asthma, administration of D-tryptophan resulted in a marked increase in regulatory T cells within the lungs and gut, leading to reduced airway hyperresponsiveness and inflammation . This highlights the compound's potential as an adjunct therapy for allergic conditions.
Mechanism of Action
The mechanism of action of N-(3-Sulfopropyl)-D-tryptophan involves its interaction with various molecular targets and pathways. The sulfopropyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with enzymes and receptors. The indole ring can participate in electron transfer reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Backbone | Functional Group | Key Application | Solubility (Water) |
|---|---|---|---|---|
| This compound | D-Tryptophan | Sulfopropyl | Drug delivery micelles | High (≥50 mg/mL) |
| SPA | Acridinium | Sulfopropyl | Fluorescence lifetime | Moderate (~10 mg/mL) |
| N-Acetyltryptophan | L-Tryptophan | Acetyl | Protein stabilization | Low (~5 mg/mL) |
Table 2: Research Findings
Biological Activity
N-(3-Sulfopropyl)-D-tryptophan (SP-D-Trp) is a sulfonated derivative of the amino acid tryptophan, which has garnered attention in various biological studies due to its potential therapeutic applications and unique metabolic pathways. This article explores the biological activity of SP-D-Trp, focusing on its mechanisms of action, effects on microbial populations, and implications for health.
Overview of Tryptophan Metabolism
Tryptophan is an essential amino acid that serves as a precursor for several bioactive compounds, including serotonin and kynurenine. The metabolism of tryptophan can be divided into two main pathways:
- Serotonin Pathway : Involves the conversion of tryptophan to serotonin, a neurotransmitter important for mood regulation.
- Kynurenine Pathway : Dominates in conditions of stress or inflammation, leading to the production of neuroactive metabolites such as kynurenic acid and quinolinic acid.
The introduction of sulfonated derivatives like SP-D-Trp may influence these pathways differently compared to standard tryptophan.
Research indicates that SP-D-Trp and its analogs can modulate immune responses and microbial interactions in the gut. For example, studies have shown that D-tryptophan (D-Trp), a related compound, can activate the aryl hydrocarbon receptor (AhR), which plays a critical role in immune regulation and gut homeostasis . This activation may lead to:
- Decreased Pathogen Burden : D-Trp treatment has been associated with lower levels of pathogens in infected mice, suggesting a protective role against infections like Citrobacter rodentium .
- Altered Immune Cell Profiles : Flow cytometry analyses revealed that D-Trp pretreatment resulted in changes in immune cell populations, including increased T cells and decreased inflammatory monocytes in colonic tissues .
Case Study 1: Effects on Gut Microbiota
A study utilizing capillary electrophoresis time-of-flight mass spectrometry (CE-TOFMS) demonstrated that D-Trp enhances the production of specific metabolites from gut bacteria, such as indole derivatives. These metabolites are known to influence gut health and immune functions .
| Metabolite | Change with D-Trp Treatment |
|---|---|
| Indole Acetic Acid (IA) | Increased |
| Hydroxy Indole Pyruvate | Increased |
| Kynurenine | Increased |
Case Study 2: Neuroprotective Effects
Research has indicated that tryptophan metabolism via the kynurenine pathway is linked to neurodegenerative disorders. The modulation of this pathway by SP-D-Trp could provide insights into its potential neuroprotective effects. The inhibition of excessive kynurenine production may help mitigate cognitive decline associated with aging and stress .
Implications for Health
The biological activity of SP-D-Trp suggests several potential health benefits:
- Antimicrobial Properties : By influencing gut microbiota composition, SP-D-Trp may serve as a natural antimicrobial agent.
- Mood Regulation : Given its relationship with serotonin production, SP-D-Trp might play a role in mood enhancement and stress resilience.
- Neuroprotection : Its ability to modulate kynurenine metabolism could make it a candidate for treatments targeting neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
